4-bromo-N-cyclopropyl-1,3-benzothiazol-2-amine
Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “4-bromo-N-cyclopropyl-1,3-benzothiazol-2-amine”, often involves reactions of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . Other methods include the condensation of 2-aminothiophenol with aldehydes in DMF , and the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzothiazole ring, which is a bicyclic compound containing a benzene ring fused to a thiazole ring . The molecule also contains a bromine atom and a cyclopropyl group attached to the nitrogen atom.Chemical Reactions Analysis
Benzothiazoles, including “this compound”, can undergo various chemical reactions. For instance, they can participate in condensation reactions with aldehydes . They can also be involved in reactions with 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system .Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its empirical formula is C10H9BrN2S, and it has a molecular weight of 269.16 g/mol.Scientific Research Applications
Antitumor Properties and Mechanism of Action
Novel 2-(4-aminophenyl)benzothiazoles, structurally related to 4-bromo-N-cyclopropyl-1,3-benzothiazol-2-amine, have been identified for their selective and potent antitumor properties both in vitro and in vivo. These compounds are metabolized by cytochrome P450 1A1 into active and inactive metabolites. To overcome metabolic inactivation, modifications such as isosteric replacement of hydrogen with fluorine atoms around the benzothiazole nucleus have been explored. Further enhancement of the drug's properties is achieved through amino acid conjugation to improve solubility and bioavailability, which has shown promising results in preclinical evaluations against certain types of carcinomas (Bradshaw et al., 2002), (Bradshaw et al., 2002).
Application in pH Sensing and Imaging
A derivative of benzothiazole, 5-(4-((2-(benzothiazole-2-carbonyl)hydrazono)methyl)-3-hydroxyphenoxy)-N,N,N-trimethylpentan-1-aminium bromide (BTABr), exhibits high solubility and can function as an effective fluorescent and colorimetric pH probe. The benzothiazole moiety enhances the molecule's emissive properties, making it suitable for applications like real-time pH sensing and intracellular pH imaging (Diana et al., 2020).
Role in Chemical Synthesis
Benzothiazole derivatives, related to this compound, play a significant role in various chemical synthesis processes. For instance, they are utilized in the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, showcasing antimicrobial and cytotoxic activities. These compounds are prepared via a series of chemical reactions and have been evaluated for their biological properties, indicating their importance in medicinal chemistry (Noolvi et al., 2014).
Safety and Hazards
Future Directions
Benzothiazoles, including “4-bromo-N-cyclopropyl-1,3-benzothiazol-2-amine”, are an important class of compounds in medicinal chemistry and pharmacology . Future research may focus on the development of targeted synthesis of benzothiazole analogs , and the exploration of their potential applications in treating various diseases .
Properties
IUPAC Name |
4-bromo-N-cyclopropyl-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2S/c11-7-2-1-3-8-9(7)13-10(14-8)12-6-4-5-6/h1-3,6H,4-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMYSJZBOAOZDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC3=C(S2)C=CC=C3Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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